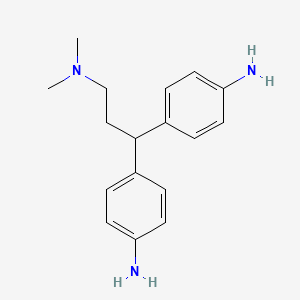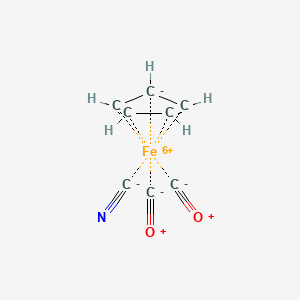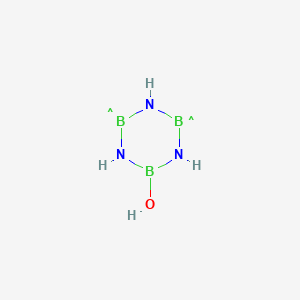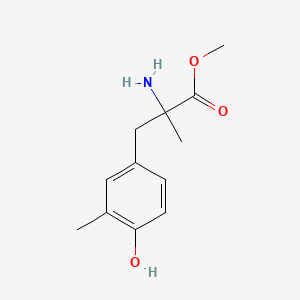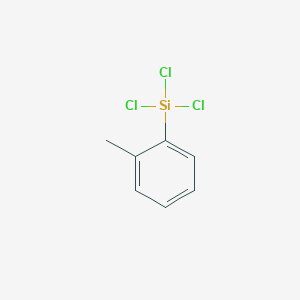
Silane, trichloro(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trichloro(2-methylphenyl)-: is a chemical compound with the molecular formula C7H7Cl3Si. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silane, trichloro(2-methylphenyl)- can be synthesized through the reaction of 2-methylphenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: In industrial settings, the production of silane, trichloro(2-methylphenyl)- involves the chlorination of 2-methylphenylsilane. This process is conducted in the presence of a catalyst, such as aluminum chloride, to enhance the reaction rate and yield. The reaction is typically performed at elevated temperatures and pressures to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, trichloro(2-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding substituted products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form silane derivatives.
Oxidation Reactions: It can be oxidized to form silanols and other oxygen-containing derivatives
Common Reagents and Conditions:
Substitution: Alcohols, amines, and other nucleophiles in the presence of a base.
Reduction: Lithium aluminum hydride or other hydride donors.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Substituted silanes.
Reduction: Silane derivatives.
Oxidation: Silanols and siloxanes
Applications De Recherche Scientifique
Silane, trichloro(2-methylphenyl)- is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of silane, trichloro(2-methylphenyl)- involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new silicon-carbon or silicon-oxygen bonds .
Comparaison Avec Des Composés Similaires
Trichlorosilane (HSiCl3): A simpler silane compound used in the production of ultrapure silicon.
Methyltrichlorosilane (CH3SiCl3): Used in the production of silicone polymers.
Phenyltrichlorosilane (C6H5SiCl3): Used in the synthesis of phenyl-containing silicone compounds
Uniqueness: Silane, trichloro(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and material science .
Propriétés
Numéro CAS |
13835-81-9 |
|---|---|
Formule moléculaire |
C7H7Cl3Si |
Poids moléculaire |
225.6 g/mol |
Nom IUPAC |
trichloro-(2-methylphenyl)silane |
InChI |
InChI=1S/C7H7Cl3Si/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 |
Clé InChI |
QAIIYJIIIQZBHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


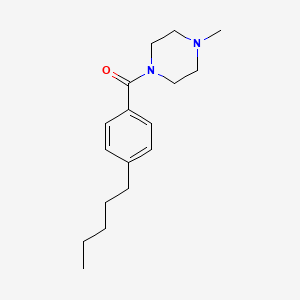
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)
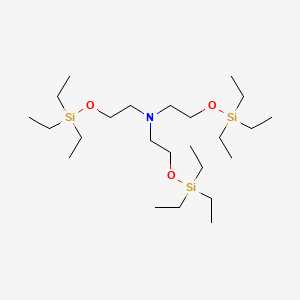

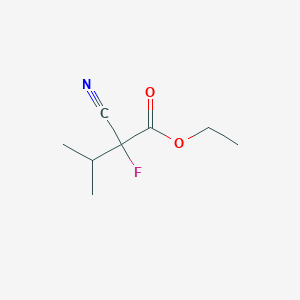
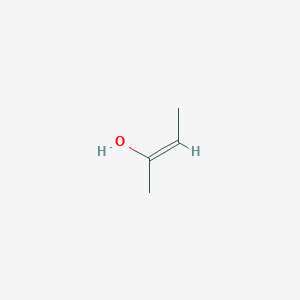
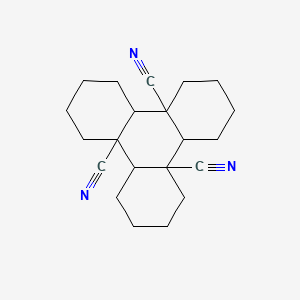

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

